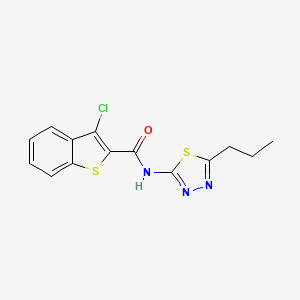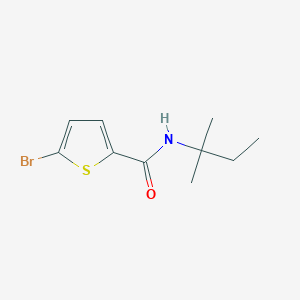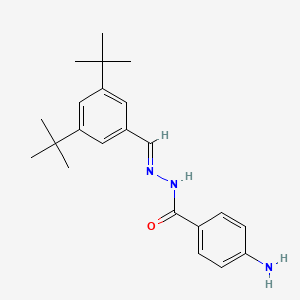![molecular formula C16H16ClNOS B5882050 N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5882050.png)
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide is a novel chemical compound that has been synthesized and studied for its potential applications in various fields, including medicine, agriculture, and materials science. CMMD is a thioamide derivative that has been found to exhibit significant biological activity, making it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of CMMD is not yet fully understood. However, it is believed that CMMD exerts its biological activity by inhibiting specific enzymes or proteins involved in various cellular processes. For example, CMMD has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these enzymes, CMMD may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMD vary depending on the specific application. In medicine, CMMD has been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CMMD has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer treatments. In agriculture, CMMD has been found to inhibit the growth of various weed species, making it a potential candidate for the development of new herbicides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CMMD is its relatively simple synthesis, which can be performed using standard laboratory equipment. In addition, CMMD has been found to exhibit significant biological activity, making it a promising candidate for various scientific applications. However, one limitation of CMMD is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for the study of CMMD. In medicine, future research could focus on developing new cancer treatments based on CMMD. In addition, future research could focus on exploring the antimicrobial properties of CMMD and developing new antibiotics. In agriculture, future research could focus on developing new herbicides based on CMMD. Finally, in materials science, future research could focus on exploring the catalytic properties of CMMD and developing new catalysts.
Méthodes De Synthèse
The synthesis of CMMD involves the reaction of 2-chloroacetophenone with 2-methylbenzyl mercaptan in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CMMD as the final product. The synthesis of CMMD is relatively straightforward and can be performed using standard laboratory equipment.
Applications De Recherche Scientifique
CMMD has been studied extensively for its potential applications in various scientific fields. In medicine, CMMD has been found to exhibit significant anticancer activity, making it a promising candidate for the development of new cancer treatments. In addition, CMMD has been shown to possess antimicrobial activity, making it a potential candidate for the development of new antibiotics. In agriculture, CMMD has been found to exhibit significant herbicidal activity, making it a promising candidate for the development of new herbicides. Finally, in materials science, CMMD has been found to exhibit significant catalytic activity, making it a potential candidate for the development of new catalysts.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQZKOGXAICXIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5882019.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-methylthiourea](/img/structure/B5882024.png)
![2-chloro-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5882027.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)


![N-benzyl-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5882046.png)
![N-[2-(acetylamino)phenyl]butanamide](/img/structure/B5882054.png)


![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)